4-(Pyrimidin-5-yl)piperidine-4-carbonitrile
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Overview
Description
4-(Pyrimidin-5-yl)piperidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring fused to a piperidine ring with a nitrile group attached at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-5-yl)piperidine-4-carbonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Attachment of the Piperidine Ring: The pyrimidine ring is then reacted with a piperidine derivative, often through nucleophilic substitution or condensation reactions.
Introduction of the Nitrile Group: The nitrile group can be introduced via cyanation reactions, using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various functional groups can be introduced or replaced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
4-(Pyrimidin-5-yl)piperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-5-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (Akt) and have shown significant anticancer activity.
Pyrazolo[3,4-d]pyrimidine Derivatives:
Uniqueness: 4-(Pyrimidin-5-yl)piperidine-4-carbonitrile is unique due to its specific structural features and the presence of the nitrile group, which can influence its reactivity and biological activity. Its ability to interact with a variety of molecular targets makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C10H12N4 |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-pyrimidin-5-ylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C10H12N4/c11-7-10(1-3-12-4-2-10)9-5-13-8-14-6-9/h5-6,8,12H,1-4H2 |
InChI Key |
FXLCGHOTWLFWIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C#N)C2=CN=CN=C2 |
Origin of Product |
United States |
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